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molecular formula C11H21N3O3 B8298536 Methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate

Methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate

Cat. No. B8298536
M. Wt: 243.30 g/mol
InChI Key: UQCNODWVBYAJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699867B2

Procedure details

To a solution of 8.57 g of methyl 2-acetamidoacrylate in 500 mL of dichloromethane stirred under inert atmosphere, about 6.65 mL of N-methylpiperazine are added, then 0.97 g of iron trichloride are added, and the mixture is stirred at a temperature of about 20° C. for 66 hours. Then, 300 mL of an aqueous solution of sodium sulfate are dropped to the reaction medium while stirring the reaction mixture and the mixture filtered through Celite. After separation of the phase by settling, the organic phase is dried over sodium sulfate, filtered and then concentrated in a vacuum oven under reduced pressure (2 kPa) at a temperature of about 40° C. in order to obtain an orange-colored liquid. The aqueous phase is extracted with 3 times 150 mL of dichloromethane and all of the organic extracts are collected, dried over sodium sulfate, then concentrated under reduced pressure (2 kPa) at a temperature of about 20° C. in order to obtain an yellow oil. Both of the organic extracts as described above are combined and purified by chromatography under argon pressure (50 kPa), on a column of silica gel (particle size 40-63 μm; diameter 5 cm; height 25 cm), eluting with successive mixtures of 20% dichloromethane/methanol/aqueous ammonia (99/1/0, 97/3/0, 90/10/0.25, 80/20/0.25 by volume). The fractions containing the expected product are combined and concentrated under reduced pressure (2 kPa) at a temperature of about 30° C. About 3.3 g of methyl 2-(acetylamino)-3-(4-methyl-piperazinyl)propanoate are obtained in the form of a yellow liquid. [Infrared spectrum CCl4 3437; 3318; 2941; 2798; 1749; 1685; 1499; 1458; 1374; 1286; 1204; 1168 and 1014 cm−1]
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5](=[CH2:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2].[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>ClCCl.[Fe](Cl)(Cl)Cl>[C:1]([NH:4][CH:5]([CH2:10][N:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1)[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.57 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OC)=C
Name
Quantity
6.65 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
aqueous solution
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.97 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a temperature of about 20° C. for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
while stirring the reaction mixture
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Celite
CUSTOM
Type
CUSTOM
Details
After separation of the phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum oven under reduced pressure (2 kPa) at a temperature of about 40° C. in order
CUSTOM
Type
CUSTOM
Details
to obtain an orange-colored liquid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 3 times 150 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
all of the organic extracts are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (2 kPa) at a temperature of about 20° C. in order
CUSTOM
Type
CUSTOM
Details
to obtain an yellow oil
CUSTOM
Type
CUSTOM
Details
purified by chromatography under argon pressure (50 kPa)
WASH
Type
WASH
Details
on a column of silica gel (particle size 40-63 μm; diameter 5 cm; height 25 cm), eluting with successive mixtures of 20% dichloromethane/methanol/aqueous ammonia (99/1/0, 97/3/0, 90/10/0.25, 80/20/0.25 by volume)
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (2 kPa) at a temperature of about 30° C

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OC)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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